1-(2-Ethoxybenzoyl)indoline-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-ethoxybenzoyl)-2,3-dihydroindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-23-16-10-6-4-8-13(16)18(22)20-14-9-5-3-7-12(14)11-15(20)17(19)21/h3-10,15H,2,11H2,1H3,(H2,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBRIMXMTDBSFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2C(CC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pre Clinical Therapeutic Areas Explored for Indoline 2 Carboxamide Derivatives
General Synthetic Routes for Indoline-2-carboxamides
The direct synthesis of N-acylated indoline-2-carboxamides often begins with the indoline-2-carboxylic acid core. This starting material can be sequentially N-acylated and then amidated at the C2-carboxyl group to yield the desired product.
Two-Step One-Pot Synthesis from 2-Indolinecarboxylic Acid
A streamlined approach for the synthesis of N-acyl indoline-2-carboxamides involves a two-step, one-pot procedure starting from indoline-2-carboxylic acid. This method enhances efficiency by avoiding the isolation of the N-acylated intermediate. The process begins with the N-acylation of indoline-2-carboxylic acid with an appropriate acylating agent, such as 2-ethoxybenzoyl chloride, in the presence of a base. Following the completion of the N-acylation step, an amidation agent is introduced directly into the reaction mixture to convert the carboxylic acid group into a primary amide.
| Step | Reaction | Reagents & Conditions |
| 1 | N-Acylation | Indoline-2-carboxylic acid, 2-Ethoxybenzoyl chloride, Base (e.g., Triethylamine), Aprotic solvent (e.g., Dichloromethane). |
| 2 | Amidation | Activating agent (e.g., CDI, TBTU), Ammonia (B1221849) source (e.g., Ammonium chloride, Ammonia gas), performed in the same reaction vessel. |
This one-pot method is advantageous due to its operational simplicity and reduced waste generation.
Amidation Reactions (e.g., CDI-mediated)
Amidation of the carboxylic acid function at the C2 position of the N-acylated indoline is a critical step. 1,1'-Carbonyldiimidazole (CDI) is a widely used reagent for this transformation. nih.govcommonorganicchemistry.com The reaction proceeds by activating the carboxylic acid to form a highly reactive acylimidazolide intermediate. sci-hub.se This intermediate then readily reacts with an amine, in this case, an ammonia source, to form the corresponding carboxamide. researchgate.net The byproduct, imidazole (B134444), is easily removed by an acidic workup. sci-hub.se
The activation with CDI is typically performed in an aprotic solvent like tetrahydrofuran (B95107) (THF). Interestingly, research has shown that the carbon dioxide released during the formation of the imidazolide (B1226674) can catalyze the subsequent amidation step, leading to a remarkable rate enhancement. sci-hub.se
| Coupling Reagent | Structure | Key Features |
| CDI (1,1'-Carbonyldiimidazole) | Imidazole-C(O)-Imidazole | Forms a highly reactive acylimidazolide intermediate; clean reaction with imidazole as a byproduct. commonorganicchemistry.comsci-hub.se |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Et-N=C=N-(CH₂)₃-NMe₂ | Water-soluble carbodiimide; byproducts are easily removed by aqueous extraction. nih.gov |
| DCC (N,N'-Dicyclohexylcarbodiimide) | cHex-N=C=N-cHex | Forms a dicyclohexylurea (DCU) precipitate which can be removed by filtration. nih.gov |
Peptide Coupling Reagents in Synthesis (e.g., TBTU)
Modern peptide coupling reagents are highly efficient for amide bond formation and are frequently employed in the synthesis of complex amides like this compound. These reagents, often based on phosphonium (B103445) or aminium salts, facilitate rapid coupling with minimal side reactions, particularly racemization. bachem.com
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) is a prominent example of an aminium-based coupling reagent. peptide.com In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), TBTU activates the carboxylic acid to form an activated ester, which then reacts efficiently with an amine. peptide.com The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can further suppress any potential racemization. nih.gov
| Reagent | Full Name | Class | Advantages |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Aminium salt | High efficiency, low racemization, rapid reaction times. peptide.com |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium salt | Similar to TBTU, widely used for difficult couplings. nih.gov |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium salt | Highly reactive, suitable for sterically hindered couplings. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium salt | Excellent for hindered couplings and fragment condensation. |
Approaches for Indole-2-carboxamide Core Synthesis
An alternative strategy involves the synthesis of an indole-2-carboxamide core, which is subsequently N-acylated and then reduced to the target indoline. This route is particularly useful for creating a library of analogues with different N-acyl groups.
Condensation of Arylhydrazine with Ethyl Pyruvate (B1213749)
The Fischer indole (B1671886) synthesis is a classical and versatile method for constructing the indole nucleus. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone. alfa-chemistry.comthermofisher.com For the synthesis of the indole-2-carboxamide core, phenylhydrazine (B124118) is reacted with ethyl pyruvate. nih.govnih.govgoogle.com
The resulting ethyl indole-2-carboxylate (B1230498) is then subjected to saponification (hydrolysis of the ester) to yield indole-2-carboxylic acid. nih.gov Finally, the carboxylic acid is converted to the primary amide, indole-2-carboxamide, using standard amidation techniques as described previously. This indole-2-carboxamide can then be N-acylated with 2-ethoxybenzoyl chloride and subsequently reduced to afford this compound. google.comgoogleapis.com
| Step | Transformation | Description |
| 1 | Hydrazone Formation | Phenylhydrazine reacts with ethyl pyruvate to form the corresponding phenylhydrazone. nih.gov |
| 2 | Fischer Cyclization | The phenylhydrazone undergoes acid-catalyzed (e.g., p-TsOH, PPA) intramolecular cyclization to yield ethyl indole-2-carboxylate. nih.govwikipedia.org |
| 3 | Saponification | The ester is hydrolyzed with a base (e.g., NaOH) to give indole-2-carboxylic acid. nih.gov |
| 4 | Amidation | The carboxylic acid is converted to indole-2-carboxamide using coupling reagents (e.g., DCC, EDC). nih.gov |
Functionalization Strategies for Substituted Indole Rings
The synthesis of analogues of this compound with various substituents on the aromatic ring can be achieved through several functionalization strategies. One common approach is to use a substituted phenylhydrazine as the starting material in the Fischer indole synthesis. nih.gov This allows for the introduction of substituents at specific positions on the benzene (B151609) portion of the indole ring from the outset.
Alternatively, direct C-H functionalization of the pre-formed indole ring offers another route to diversification. chim.it While the indole ring typically undergoes electrophilic substitution at the C3 position, various directing-group strategies have been developed to achieve site-selective functionalization at other positions, including C4 through C7 on the benzene ring. chim.it N-acylation of the indole nitrogen can also influence the regioselectivity of subsequent functionalization reactions. clockss.org These strategies provide access to a wide array of substituted indole precursors for the synthesis of diverse indoline-2-carboxamide analogues. mdpi.com
| Strategy | Description | Example |
| Substituted Starting Material | Use of a substituted phenylhydrazine in the Fischer indole synthesis. | Reaction of 4-chlorophenylhydrazine (B93024) with ethyl pyruvate to ultimately yield 5-chloroindole-2-carboxamide. |
| Direct C-H Functionalization | Site-selective introduction of functional groups onto the indole ring using transition metal catalysis and directing groups. chim.it | Palladium-catalyzed C2-acylation of N-pyrimidylindoles with aldehydes. chim.it |
| N-Acylation/Functionalization | Acylation of the indole nitrogen can alter the reactivity and direct subsequent electrophilic substitution. clockss.org | Friedel-Crafts acylation of N-acylindole-2-carboxylates. clockss.org |
Synthesis of Polycyclic Indole Structures Utilizing Indole-2-carboxamide Precursors
Indole-2-carboxamide serves as a versatile and readily accessible synthetic precursor for the construction of diverse polycyclic indole frameworks. jove.comrsc.orgresearcher.life The carboxamide functional group acts as a synthetic handle, enabling a variety of intramolecular and intermolecular cyclization reactions to form fused ring systems. rsc.org These polycyclic structures are of significant interest as they form the core of many bioactive natural products. jove.comrsc.org
One notable method for the synthesis of polycyclic indoles is through transition metal-catalyzed reactions. For instance, a palladium-catalyzed intramolecular dehydrogenative reaction has been reported for the synthesis of indoloquinolones from indole-2-carboxamide analogues. rsc.org This approach involves the use of a palladium catalyst, such as palladium(II) acetate, in the presence of a base and an oxidant to facilitate the formation of a new carbon-carbon bond, leading to the fused polycyclic system. rsc.org
Another powerful strategy involves acid-catalyzed cascade reactions. Triflic acid (TfOH)-catalyzed C-H/N-H annulation of indole-2-carboxamides with benzoquinones has been developed for the efficient synthesis of tetracyclic indolo[2,3-c]quinolinones. researchgate.net This method proceeds through a sequence of reactions that form multiple rings in a single operation, offering a high degree of atom economy and synthetic efficiency.
Furthermore, the annulation of indole-2-carboxamides with bicycloalkenes, catalyzed by a commercially available ruthenium catalyst, provides a route to β-carboline-1-one derivatives under mild conditions. researchgate.net Mechanistic studies suggest that this transformation proceeds via a reversible cyclometalation pathway. researchgate.net Additionally, a novel palladium/copper catalytic system has been developed to construct indolo[3,2-c]quinolinones from indole-2-carboxamides through a dual C(sp²)–H functionalization of the indole moiety and an arene, a reaction that involves a carbonyl 1,2-migration. researchgate.net
| Catalyst/Reagent | Reactant | Product | Reaction Type |
|---|---|---|---|
| Pd(OAc)₂ | Indole-2-carboxamide analogue | Indoloquinolone | Intramolecular Dehydrogenative Cyclization |
| TfOH | Indole-2-carboxamide and Benzoquinone | Tetracyclic indolo[2,3-c]quinolinone | Cascade C-H/N-H Annulation |
| Ruthenium Catalyst | Indole-2-carboxamide and Bicycloalkene | β-carboline-1-one derivative | Annulation |
| Pd/Cu Catalytic System | Indole-2-carboxamide | Indolo[3,2-c]quinolinone | Dual C(sp²)–H Functionalization |
Formation of Spiro-Indole Derivatives
Spiro-indole derivatives, characterized by a spirocyclic junction at one of the indole ring positions, represent another important class of heterocyclic compounds with diverse biological activities. While the direct use of this compound in spirocyclization is not extensively detailed, analogous reactions with related indole precursors provide insight into potential synthetic routes.
A catalyst-free gem-difluorination/spirocyclization reaction of indole-2-carboxamides has been developed for the synthesis of gem-difluorinated C2-spiroindoline derivatives. acs.org This method utilizes Selectfluor, which serves as both a fluorinating agent and a precursor to an alkaline accelerator. The reaction is operationally simple and proceeds under mild conditions. The resulting gem-difluorinated C2-spiroindolines can be subsequently hydrolyzed to afford 2-spiropseudoindoxyls. acs.org
The synthesis of spirooxindoles, a closely related class of compounds, often employs isatin (B1672199) and its derivatives as starting materials. tandfonline.comnih.gov Multi-component reactions are a common strategy, for example, the reaction of 5-sulfonylisatins, malononitrile (B47326) or ethyl cyanoacetate, and a β-ketoester or β-diketone in the presence of a basic catalyst like piperidine (B6355638) yields spiro[indoline-3,4′-pyrans]. nih.gov This reaction is believed to proceed through a 3-cyanomethylidene-2-oxindole intermediate. nih.gov
Another approach involves the Michael condensation of 3-dicyanomethylene-2H-indol-2-ones (formed from the Knoevenagel condensation of indole-2,3-dione with malononitrile) with isothiocyanate derivatives. mdpi.com This method, which can be performed under aqueous and mechanochemical conditions, provides high to excellent yields of spiro[indole–pyrrolidine] derivatives. mdpi.com
| Starting Material | Key Reagents | Product | Reaction Type |
|---|---|---|---|
| Indole-2-carboxamide | Selectfluor | gem-difluorinated C2-spiroindoline | gem-difluorination/spirocyclization |
| 5-Sulfonylisatin, Malononitrile/Ethyl Cyanoacetate, β-ketoester/β-diketone | Piperidine | Spiro[indoline-3,4′-pyran] | Multi-component reaction |
| 3-Dicyanomethylene-2H-indol-2-one and Isothiocyanate | Piperidine | Spiro[indole–pyrrolidine] | Michael condensation/Cycloaddition |
Synthesis of Related Heterocyclic Carboxamide Analogues (e.g., Benzothiazole-2-carboxamides)
The synthetic principles applied to indole-2-carboxamides can be extended to other heterocyclic systems. Benzothiazoles, for example, are a class of heterocycles with significant biological and pharmaceutical relevance. ekb.egmdpi.com
A straightforward synthesis of benzothiazole-2-carboxamides has been developed from 2-chloroacetamides, 2-amino(thio)phenols, and elemental sulfur. researchgate.net A key advantage of this protocol is the use of water as the reaction medium, which simplifies the procedure and aligns with the principles of green chemistry. researchgate.net
The condensation of 2-aminothiophenol (B119425) with various carbonyl-containing compounds is a widely used method for the synthesis of the benzothiazole (B30560) core. mdpi.com For instance, the reaction of 2-aminothiophenol with aldehydes or their derivatives, catalyzed by a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature, efficiently yields benzothiazole compounds. mdpi.com Similarly, ethyl benzothiazole-2-carboxylate can be synthesized by refluxing a mixture of 2-aminothiophenol and diethyl oxalate (B1200264) in water. ekb.eg
Modern synthetic approaches also include one-pot procedures. A simple and effective one-pot synthesis of 2-aminobenzothiazoles from 2-iodoanilines and sodium dithiocarbamates has been developed via an Ullmann-type reaction, achieving high yields. nih.gov Furthermore, N-1,3-benzothiazol-2-yl-3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamides have been prepared by acylating 4,5,6-trisubstituted 2-aminobenzothiazoles with 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride. nih.gov More recently, novel benzothiazol-2-ylthiophenylpyrazole-4-carboxamides have been designed and synthesized as potential succinate (B1194679) dehydrogenase inhibitors. nih.gov
| Starting Materials | Catalyst/Reagents | Product | Reaction Conditions |
|---|---|---|---|
| 2-Chloroacetamides, 2-Amino(thio)phenols, Elemental Sulfur | - | Benzothiazole-2-carboxamide | Water |
| 2-Aminothiophenol and Aldehydes | H₂O₂/HCl | Benzothiazole derivative | Ethanol, Room Temperature |
| 2-Aminothiophenol and Diethyl Oxalate | - | Ethyl benzothiazole-2-carboxylate | Reflux in Water |
| 2-Iodoanilines and Sodium Dithiocarbamates | Cu(OAc)₂/Cs₂CO₃ | 2-Aminobenzothiazole | DMF, 120 °C |
Pre Clinical Biological Evaluation of 1 2 Ethoxybenzoyl Indoline 2 Carboxamide Analogues
Antiparasitic Activity
A series of novel indoline-2-carboxamides were identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT). nih.govnih.gov A screening of a focused protease library against Trypanosoma brucei brucei in culture led to the discovery of these compounds. nih.govnih.gov The initial hit compound, later optimized, demonstrated significant antiproliferative activity with a low molecular weight and physicochemical properties compatible with oral and central nervous system (CNS) bioavailability, a crucial feature for treating the second stage of HAT. nih.gov
The optimization process involved modifying various parts of the indoline-2-carboxamide scaffold. For instance, variations of the pendant ether group were explored to block potentially metabolically labile positions and improve potency. nih.gov It was found that the antiparasitic activity was highly sensitive to the nature of this substituent; increasing the chain length by incorporating a benzyl (B1604629) ether resulted in a significant loss of potency. nih.gov The lead compound from the screening showed an EC₅₀ value of 27 nM and exhibited high selectivity, being over 1600-fold more active against the parasite than against mammalian cells. nih.gov
**Table 1: In Vitro Activity of Indoline-2-carboxamide Analogues against *T. b. brucei***
| Compound | Modification | EC₅₀ (nM) | Selectivity Index (vs. Mammalian Cells) |
|---|---|---|---|
| Hit Compound (1) | - | 27 | >1600-fold |
| Analogue 28 | Benzyl ether substituent | ~1890 (70-fold loss) | Not Reported |
| Analogue 29 | 3-fluorophenyl derivative | Equipotent to Hit (1) | Not Reported |
Data sourced from research on novel inhibitors for Trypanosoma brucei. nih.gov
Select indoline-2-carboxamide analogues progressed to in vivo evaluation in mouse models of HAT. nih.govnih.gov The series demonstrated excellent pharmacokinetic properties, which are essential for efficacy in these models. nih.govnih.gov In the stage 1 mouse model, which represents the early, hemolymphatic phase of the disease, the compounds achieved full cures. nih.govnih.gov
When evaluated in a stage 2 model, which mimics the later, neurological stage of HAT where parasites have crossed the blood-brain barrier, the compounds were able to achieve a partial cure. nih.govnih.gov This indicates that the compounds possess the necessary brain-penetrant capabilities to target the parasite within the central nervous system. nih.govnih.gov However, further progression of this specific series was halted due to a lack of tolerability that prevented the delivery of a fully curative regimen in the stage 2 model. nih.govnih.gov
Analogues of the indole-2-carboxamide scaffold have also been investigated for activity against Trypanosoma cruzi, the causative agent of Chagas disease. nih.govfigshare.com Through phenotypic screening, a series of substituted indoles were identified as active against T. cruzi. nih.govfigshare.com
Early lead compounds with a balance of potency and favorable physicochemical properties were advanced to animal studies. nih.gov Despite showing antiparasitic activity in in vivo proof-of-concept studies using both acute and chronic mouse models of Chagas disease, the optimization of this series was ultimately discontinued. nih.govfigshare.com The decision was based on unfavorable drug metabolism and pharmacokinetic (DMPK) properties, including limited plasma exposure, and a deprioritized mechanism of action (CYP51 inhibition). nih.govfigshare.com
Antimycobacterial and Antitubercular Efficacy
The indole-2-carboxamide scaffold has proven to be a source of potent inhibitors of mycobacteria, targeting the essential MmpL3 transporter, which is responsible for translocating mycolic acids to the cell envelope. elsevier.comnih.gov
Indole-2-carboxamide analogues have demonstrated exceptional activity against Mycobacterium tuberculosis (M. tb). elsevier.comresearchgate.net Structure-activity relationship (SAR) studies led to the identification of analogues with potent activity against drug-sensitive (DS), multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tb. researchgate.net
One rationally designed analogue, compound 8g , displayed high activity against the drug-sensitive H37Rv strain with a minimum inhibitory concentration (MIC) of 0.32 μM. elsevier.comnih.gov This compound also showed high selectivity for mycobacteria over mammalian cells, suggesting minimal cytotoxicity. elsevier.comnih.gov Further optimization led to the discovery of another analogue, 26 (4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide), which showed excellent activity against all tested M. tb strains and demonstrated efficacy in a TB aerosol lung infection model. researchgate.net
Table 2: In Vitro Activity of Indole-2-carboxamide Analogues against M. tuberculosis Strains
| Compound | M. tb Strain | MIC (μM) | Selectivity Index (SI) vs. Vero Cells |
|---|---|---|---|
| 8g | H37Rv (DS) | 0.32 | 128 |
| 8f | H37Rv (DS) | 0.62 | Not Reported |
| 26 | Drug-Sensitive | 0.012 | ≥16000 |
| 26 | Multidrug-Resistant (MDR) | Excellent Activity | Not Reported |
| 26 | Extensively Drug-Resistant (XDR) | Excellent Activity | Not Reported |
Data compiled from studies on novel indole-2-carboxamides for M. tuberculosis growth inhibition. elsevier.comresearchgate.netnih.gov
The inhibitory activity of indole-2-carboxamides extends beyond M. tuberculosis to a broad range of non-tuberculous mycobacteria (NTM), which are increasingly recognized as opportunistic pathogens. nih.gov A series of these compounds demonstrated potent pan-activity against several clinically relevant fast- and slow-growing NTM species. nih.gov The target of these compounds, MmpL3, makes them selective for mycobacteria. nih.gov
Lead compounds were advanced for efficacy studies in Mycobacterium abscessus-infected mouse models, where oral administration resulted in a statistically significant reduction in bacterial loads in the lungs and spleen. nih.govnih.gov The MIC values for these compounds against various NTM species were found to be in the low microgram per milliliter range. nih.gov
Table 3: In Vitro Activity of Indole-2-carboxamides against NTM Species
| Mycobacterium Species | MIC Range (μg/mL) |
|---|---|
| M. abscessus | 0.0039 - 8 |
| M. massiliense | Potent Activity |
| M. bolletii | Potent Activity |
| M. chelonae | Potent Activity |
| M. avium | Potent Activity |
| M. xenopi | Potent Activity |
| M. smegmatis | Potent Activity |
Data from a study on indole-2-carboxamides with pan anti-mycobacterial activity. nih.govnih.gov
Table of Mentioned Compounds
| Compound Name/Identifier | Chemical Name |
|---|---|
| Compound 8g | Not explicitly named in source |
| Compound 8f | Not explicitly named in source |
| Compound 26 | 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide |
| Hit Compound (1) | Not explicitly named in source |
| Analogue 28 | Not explicitly named in source |
| Analogue 29 | Not explicitly named in source |
Antiviral Properties
Broad-Spectrum Inhibition of RNA Viruses (e.g., Togaviridae, Bunyaviridae)
Analogues of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide have demonstrated significant inhibitory activity against a range of RNA viruses. Studies have identified that these compounds, including the notable third-generation lead compound CCG205432 and its close analogues, are effective against members of several virus families. mdpi.comresearchgate.net The inhibitory action extends to viruses within the Togaviridae, Bunyaviridae, Picornaviridae, and Paramyxoviridae families. mdpi.comresearchgate.net
The mechanism of action for this broad-spectrum activity is not directed at a specific viral protein but rather targets a host cellular factor. researchgate.netnih.gov Investigations suggest that these indole-based compounds modulate cap-dependent translation, a critical process for the replication of many RNA viruses. researchgate.netnih.gov This host-centric mechanism is a key factor in their ability to inhibit multiple, diverse viruses. While effective against many RNA viruses, their activity is not unlimited; for instance, some analogues were found to be inactive against Dengue virus (DENV), a member of the Flaviviridae family. nih.gov
| Compound Analogue | Virus Family Inhibited | Proposed Mechanism of Action |
| CCG205432 | Togaviridae, Bunyaviridae, Picornaviridae, Paramyxoviridae | Targets a host factor modulating cap-dependent translation |
| CCG206381 | Togaviridae, Bunyaviridae, Picornaviridae, Paramyxoviridae | Targets a host factor modulating cap-dependent translation |
Efficacy Against Neurotropic Alphaviruses (e.g., Western Equine Encephalitis Virus)
A primary focus of the development of indole-2-carboxamide analogues has been their application against neurotropic alphaviruses, which are responsible for severe and potentially fatal encephalitis. nih.gov These viruses, including Western Equine Encephalitis Virus (WEEV), are members of the Togaviridae family. nih.gov The lead compounds have shown impressive potency in cell-based assays using WEEV replicons, with half-maximal inhibitory concentrations (IC50) around 1 µM and high selectivity indices of over 100. mdpi.com
Further development of this chemical series has led to analogues with improved potency and metabolic stability. nih.gov In pre-clinical in vivo studies using mouse models, specific analogues such as CCG205432 and CCG209023 have demonstrated significant efficacy. researchgate.net When administered to mice challenged with a lethal dose of WEEV, these compounds were able to reduce the severity of clinical disease and improve survival rates. researchgate.netnih.gov This protective effect underscores the potential of this class of compounds as viable candidates for further development into therapies for neurotropic alphavirus infections. nih.gov
| Compound Analogue | Target Virus | In Vitro Potency (IC50) | In Vivo Efficacy |
| CCG205432 | Western Equine Encephalitis Virus (WEEV) | ~1 µM | Dampens clinical disease severity and enhances survival in mice |
| CCG209023 | Western Equine Encephalitis Virus (WEEV) | ~1 µM | Dampens clinical disease severity and enhances survival in mice |
Neurobiological and Neuroprotective Investigations
Beyond their antiviral properties, indole-2-carboxamide derivatives have been investigated for their potential to modulate various targets within the central nervous system. This research has unveiled a range of neurobiological and neuroprotective activities, suggesting their potential utility in addressing complex neurological and neurodegenerative disorders.
Modulation of NMDA Receptors (NR2B Selective Antagonism)
A novel series of indole-2-carboxamide derivatives has been identified as selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit. mdpi.com The NMDA receptor is a crucial component in synaptic plasticity and memory function, but its overactivation can lead to excitotoxicity and neuronal damage. nih.gov Selective antagonism of the NR2B subunit is considered a promising therapeutic strategy that may offer neuroprotection with a potentially improved safety profile compared to non-selective NMDA antagonists. nih.gov Structure-activity relationship studies have explored how substitutions on the indole (B1671886) skeleton and the terminal amide group influence the biological activity of these compounds at the NR2B receptor. mdpi.com Related indole-2-carboxamidine derivatives have also shown similar NR2B-selective antagonistic activity. acs.org
Cannabinoid Receptor Modulation (e.g., CB1 Allosteric Modulation, CB2 Agonistic Activity)
The indole-2-carboxamide scaffold is a well-established framework for the development of allosteric modulators of the cannabinoid type 1 (CB1) receptor. mendeley.com Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, allowing them to fine-tune the receptor's response to endogenous cannabinoids. Compounds based on this structure, such as ORG27569, can act as positive allosteric modulators (PAMs) by enhancing the binding of CB1 agonists, while simultaneously behaving as negative allosteric modulators (NAMs) in functional assays by inhibiting G-protein coupling. mendeley.com This nuanced modulation offers a potential therapeutic advantage over direct agonists or antagonists, which can have significant side effects. mendeley.com
Furthermore, some indole-2-carboxamide analogues have been identified as potent agonists for the cannabinoid type 2 (CB2) receptor, which is primarily involved in immune function and does not produce the psychoactive effects associated with CB1 receptor activation.
| Compound Type | Target Receptor | Mode of Action | Observed Effect |
| Indole-2-carboxamides (e.g., ORG27569) | Cannabinoid Receptor 1 (CB1) | Allosteric Modulation | Enhances agonist binding; inhibits G-protein signaling |
| Indole-2-carboxamide analogues | Cannabinoid Receptor 2 (CB2) | Agonism | Activation of CB2 receptor pathways |
Antioxidant Effects and Amyloid Disaggregation in Neuronal Models
Synthetic indole-phenolic compounds derived from the indole structure have been evaluated for their neuroprotective capabilities, particularly their antioxidant properties and their ability to interfere with amyloid protein aggregation, a hallmark of Alzheimer's disease. In cellular models, these hybrid compounds have demonstrated significant antioxidant and cytoprotective effects. They effectively counteracted reactive oxygen species (ROS) generated by the amyloid-beta (Aβ) peptide, leading to increased cell viability and a reduction of ROS levels back to baseline.
In addition to their antioxidant activity, these derivatives have been shown to promote the disaggregation of Aβ fragments. Thioflavin T fluorescence assays and other biophysical techniques confirmed that the compounds could effectively break down pre-formed amyloid fibrils, suggesting a potential role in clearing pathological protein aggregates. This combination of antioxidant and anti-aggregation properties positions these indole derivatives as promising multifunctional agents for neurodegenerative disease therapy.
Modulation of Neurodegenerative Disease Targets (e.g., Acetylcholine Esterase, Monoamine Oxidases)
The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's has spurred the development of multi-target-directed ligands (MTDLs). The indole scaffold is a key component in the design of such compounds. Research has identified indole-carboxamide derivatives that act as potent and selective inhibitors of monoamine oxidase B (MAO-B). nih.gov MAO-B is an enzyme that metabolizes dopamine (B1211576), and its inhibition can increase dopamine levels, which is beneficial in Parkinson's disease. nih.gov For example, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide was identified as a potent and selective MAO-B inhibitor with a competitive mode of action. nih.gov
Simultaneously, other indole derivatives have been developed as inhibitors of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine. nih.gov AChE inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease. The development of single molecules based on the indole-2-carboxamide or related indole structures that can inhibit both MAO-B and AChE represents a rational therapeutic strategy to address both cognitive and motor symptoms associated with neurodegeneration. mdpi.com
Dopamine Receptor Antagonism (D2/D3)
Analogues of indole-2-carboxamide have been investigated for their affinity and selectivity for dopamine D2 and D3 receptors, which are important targets for antipsychotic medications and potential treatments for substance abuse.
A series of substituted 1H-indolyl carboxylic acid amides featuring an N-(2-methoxyphenyl)piperazine or N-(2-fluoroethoxy)piperazine group were synthesized and evaluated for their binding affinities at human D2 and D3 receptors. nih.govrsc.org Several compounds demonstrated high affinity and notable selectivity for the D3 receptor over the D2 receptor. For instance, substituting the indole ring at the 5-position with a hydroxyl group (compound 14a ) resulted in high affinity for the D3 receptor (Ki = 0.18 nM) and 87-fold selectivity over the D2 receptor. nih.govrsc.org Another analogue, compound 14b , also showed high D3 binding affinity (Ki = 0.4 nM) with 60-fold selectivity. rsc.org Functional assays determined that these high-affinity compounds behaved as partial agonists at both D2 and D3 receptors. rsc.org The data suggests that modifications to the indole core can significantly influence both binding affinity and selectivity, highlighting a promising avenue for developing D3-selective ligands. nih.gov
Table 1: Dopamine Receptor Binding Affinities of Indole-2-Carboxamide Analogues
| Compound | R Group (Position 5) | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D2/D3) |
|---|---|---|---|---|
| 2 | H | 37.4 | 0.33 | 123 |
| 14a | OH | 15.7 | 0.18 | 87 |
| 15b | OH | 33.6 | 4.0 | 8.4 |
| 15c | OCH3 | 66.3 | 3.1 | 21.4 |
Data sourced from MedChemComm. nih.gov
Other Pharmacological Activities
The anti-inflammatory properties of indole-2-carboxamide analogues have been explored in various models. A novel derivative, designated LG4 , demonstrated significant anti-inflammatory effects both in vitro and in vivo. nih.gov In a mouse model of diabetic kidney disease, a condition with a significant inflammatory component, treatment with LG4 led to a notable amelioration of renal inflammation, evidenced by reduced NF-κB activation and decreased overexpression of the pro-inflammatory cytokines TNF-α and IL-6. nih.gov
Further studies on a different series of indole-2-carboxamide derivatives identified compounds 14f and 14g as potent inhibitors of lipopolysaccharide (LPS)-induced expression of TNF-α and IL-6 in RAW 264.7 macrophages. nih.gov In vivo, administration of these compounds resulted in significant improvements in lung histopathology in a mouse model of LPS-induced pulmonary inflammation, effectively reducing the overexpression of multiple inflammatory mediators. nih.gov Another study reported that a newly synthesized indole carboxamide derivative showed a 73.02% inhibition in an anti-inflammatory assay. theaspd.com These findings underscore the potential of this chemical class to yield potent anti-inflammatory agents for conditions like sepsis and chronic inflammatory diseases. nih.govnih.gov
Several studies have highlighted the antioxidant potential of N-substituted indole-2-carboxamide and related analogues. These compounds have been evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation.
In one study, a series of novel N-H and N-substituted indole-2- and 3-carboxamide derivatives were synthesized. While nearly all tested compounds showed a strong inhibitory effect (95-100%) on superoxide (B77818) anion formation, a subset of compounds (4 , 5 , and 6 ) also demonstrated potent inhibition of lipid peroxidation (81-94%). nih.govcnpereading.comtandfonline.com Another investigation into N-substituted indole-2-carboxamides found that compounds 3, 4, 6, 8, and 9 significantly inhibited superoxide anion radicals with an inhibition range of 70–98%. tandfonline.com The study noted that halogenated derivatives, particularly those with dichlorination on the benzamide (B126) residue, exhibited maximum inhibitory effects on superoxide anions. tandfonline.com However, these compounds had only moderate effects on lipid peroxidation levels. tandfonline.com These results indicate that the indole-2-carboxamide scaffold can be modified to produce potent antioxidants, primarily by targeting superoxide anion radicals. nih.govtandfonline.comnih.gov
Table 2: Antioxidant Activity of Indole-2-Carboxamide Analogues
| Compound | Inhibition of Superoxide Anion (%) | Inhibition of Lipid Peroxidation (%) |
|---|---|---|
| Compound 4 | 95-100% | 81-94% |
| Compound 5 | 95-100% | 81-94% |
| Compound 6 | 95-100% | 81-94% |
| Compound 7 | - | >50% |
| Compound 10 | - | >50% |
Data compiled from studies on N-substituted indole-2- and 3-carboxamides. cnpereading.comtandfonline.comtandfonline.com
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with improved gastrointestinal safety profiles. Indole derivatives have been a focus of this research.
A study involving 3D-QSAR and docking of indole derivatives identified several compounds with high selectivity for COX-2 over COX-1. researchgate.net For example, compounds IIA3 , IIB2 , and IIB4 from one series showed selectivity indices of 54.60, 56.70, and 52.54, respectively. researchgate.net In another approach, researchers successfully transformed nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) into highly selective COX-2 inhibitors by converting the carboxylic acid group into an amide. nih.gov Two such indomethacin amides, compounds 7 and 19 , were potent COX-2 inhibitors in intact cells, with IC50 values of 0.009 µM and 0.04 µM, respectively, and demonstrated anti-inflammatory activity in vivo without being ulcerogenic. nih.gov These findings confirm that the indole nucleus is a valuable scaffold for designing potent and selective COX-2 inhibitors. researchgate.net
Table 3: COX-2 Inhibitory Activity of Indomethacin Amide Analogues
| Compound | COX-2 IC50 (µM) in Intact Cells |
|---|---|
| Indomethacin | 0.01 |
| Compound 7 | 0.009 |
| Compound 8 | 0.2 |
| Compound 19 | 0.04 |
Data sourced from Proceedings of the National Academy of Sciences of the United States of America. nih.gov
Elucidation of Structure Activity Relationships Sar
Impact of Core Structural Modifications (Indoline vs. Indole (B1671886), Aza Indoline (B122111), Tetrahydroquinoline, Beta-Carboline)
The central heterocyclic ring system is a critical determinant of the pharmacological activity of this class of compounds. Modifications to the indoline core by introducing unsaturation or replacing it with other bicyclic or tricyclic systems have profound effects on their biological profiles.
Indoline vs. Indole: The saturation of the 2,3-bond in the indoline ring, as opposed to the unsaturated bond in an indole ring, significantly influences the molecule's three-dimensional conformation and, consequently, its interaction with biological targets. For allosteric modulators of the CB1 receptor, the indole ring is often preferred for maintaining high binding affinity. arkat-usa.org However, the specific substitution pattern can alter this preference. In some cases, the flexibility of the indoline scaffold can be advantageous. For instance, in a series of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), both indoline and indole scaffolds have been successfully utilized to develop potent compounds. nih.gov
Aza Indoline: The replacement of a carbon atom in the indoline ring with a nitrogen atom, forming an aza-indoline, can modulate the compound's physicochemical properties, such as solubility and lipophilicity, which in turn affects its pharmacokinetic profile. nih.gov Studies on IDO1 inhibitors have shown that both indoline and 3-aza-indoline scaffolds can produce compounds with good potency and favorable pharmacokinetic properties. nih.gov The position of the nitrogen atom within the ring is crucial; for example, in the context of cannabinoid receptor 1 (CB1) allosteric modulators, replacing the indole with a 6-azaindole (B1212597) could be explored, whereas a 7-azaindole (B17877) was found to be a non-viable bioisostere.
Tetrahydroquinoline: Expanding the five-membered pyrrolidine (B122466) ring of indoline to a six-membered piperidine (B6355638) ring results in a tetrahydroquinoline core. This modification alters the geometry and basicity of the molecule. While direct SAR comparisons with 1-(2-Ethoxybenzoyl)indoline-2-carboxamide are not extensively documented, the tetrahydroquinoline scaffold is a recognized pharmacophore in its own right, often explored for different biological targets. rsc.orgnih.gov The synthesis of molecules incorporating both indole and tetrahydroquinoline moieties suggests the potential for creating hybrid structures with unique pharmacological activities. acs.orgrsc.org
Beta-Carboline: The beta-carboline framework, a tricyclic pyrido[3,4-b]indole system, represents a more rigid and planar core compared to indoline. This structural rigidity can lead to different binding modes and target selectivities. Beta-carboline derivatives have been investigated for a wide range of biological activities, including anticancer and kinase inhibition. acs.orgresearchgate.netresearchgate.netnih.gov The introduction of an indole substituent at the 1-position of the β-carboline core has been shown to be important for affinity to certain receptors. acs.org
| Core Scaffold | Key Structural Difference from Indoline | General Impact on Properties |
| Indole | Unsaturated 2,3-bond | Generally more rigid and planar; can influence binding affinity. arkat-usa.org |
| Aza Indoline | Nitrogen atom replaces a carbon in the ring | Can improve physicochemical properties like solubility. nih.gov |
| Tetrahydroquinoline | Six-membered nitrogen-containing ring | Alters molecular geometry and basicity. rsc.orgnih.gov |
| Beta-Carboline | Tricyclic and more rigid structure | Can lead to different target selectivities due to increased planarity. acs.orgresearchgate.net |
Substituent Effects on Biological Activity and Pharmacokinetic Profile
The nature and position of substituents on the this compound scaffold are critical for fine-tuning its biological activity and pharmacokinetic properties.
The R1 position, corresponding to the N-acyl group on the indoline nitrogen, plays a significant role in target engagement. The 2-ethoxybenzoyl group in the parent compound is a key feature. Modifications to the linker and the aromatic ring of this group can modulate activity. While specific data on ether and benzyl (B1604629) linkers for this exact compound are limited, related studies on similar scaffolds provide insights. For instance, in indole-3-carboxamides, N-benzyl substituents are well-tolerated. nih.gov The nature of the linker can influence the orientation of the pendant group and its interactions with the binding pocket.
The carboxamide at the C2 position is a crucial functional group, often involved in hydrogen bonding with the target protein. nih.gov Variations of the amine moiety (R2) can significantly impact potency. In studies of indole-2-carboxamides as CB1 allosteric modulators, it was found that a diethylamino group at the 4-position of a phenyl ring attached to the carboxamide enhanced potency. nih.gov Similarly, piperidinyl or dimethylamino groups at this position were also found to be favorable for activity. Amide-amine replacement in some indole-2-carboxamides has been shown to yield potent agents with improved water solubility. nih.gov
Substitutions on the aromatic portion of the indoline/indole ring have a pronounced effect on activity.
4-, 5-, and 6-positions: For indole-2-carboxamide based CB1 allosteric modulators, the presence of a chloro or fluoro group at the C5 position was shown to enhance potency. nih.gov In some spiropyrans, bromination occurs at the 5'-position of the indoline part. mdpi.com In other series, substitutions at the 4- and 6-positions have also been explored, with electron-donating or -withdrawing groups influencing the electronic properties of the ring system and thereby modulating target interactions. nih.gov
C3 Alkyl Groups: The C3 position of the indole ring is a key point for modification. In the context of CB1 allosteric modulators, short alkyl groups at the C3 position are preferred, while longer alkyl chains of up to nine carbons can retain activity in other series. nih.gov The introduction of a methyl group at C3 in indole-3-carboxamides has also been investigated. nih.gov
| Position of Substitution | Substituent | General Effect on Activity | Reference |
| C5 of Indole Ring | Chloro, Fluoro | Enhanced potency for CB1 allosteric modulation. | nih.gov |
| C3 of Indole Ring | Short alkyl groups | Preferred for CB1 allosteric modulation. | nih.gov |
| C4 of Phenyl Ring (on R2) | Diethylamino, Piperidinyl, Dimethylamino | Enhanced potency for CB1 allosteric modulation. | nih.gov |
The linker connecting the core scaffold to peripheral functionalities is a critical determinant of biological activity. The length and flexibility of the linker can dictate the optimal positioning of key interacting groups within the target's binding site. For some indole-2-carboxamides, an ethylene (B1197577) linker between the amide and a phenyl ring was found to be essential, with other linkers leading to a complete loss of activity. nih.gov However, in other instances, introducing a methylene (B1212753) spacer between the amide nitrogen and a cyclohexyl ring did not significantly alter potency. nih.gov Stretching the linker between an indole scaffold and an adamantane (B196018) moiety by inserting a ring was found to be detrimental to anti-tubercular activity, suggesting strict steric requirements. nih.gov
Correlations Between Physicochemical Parameters and Potency (e.g., Lipophilicity)
In the development of indole-3-carboxamide autotaxin inhibitors, optimizing for preferred lipophilicity was a key strategy to achieve potent compounds with favorable in vivo properties. nih.gov A study on naphthoindole-2-carboxamides revealed that shifting the carboxamide group from the 3-position to the 2-position increased lipophilicity, which correlated with enhanced ability to circumvent P-glycoprotein-mediated multidrug resistance. nih.gov This highlights that subtle structural changes can lead to significant differences in physicochemical properties and, consequently, biological outcomes. Generally, a balance in lipophilicity is desired; while sufficient lipophilicity is needed for membrane traversal, excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. acs.org
| Physicochemical Parameter | General Correlation with Potency/Pharmacokinetics |
| Lipophilicity (logP) | A balanced lipophilicity is often crucial. Increased lipophilicity can enhance membrane permeability and potency but may also lead to lower solubility, increased metabolism, and off-target effects. nih.govnih.govacs.org |
| Solubility | Higher aqueous solubility is generally desirable for better absorption and formulation. Amide-amine replacements have been shown to improve solubility. nih.gov |
| Molecular Weight | Lower molecular weight is often associated with better "drug-like" properties, including improved permeability and absorption. |
The selectivity of indole-2-carboxamide derivatives for mycobacterial cells over mammalian cells is a critical aspect of their therapeutic potential. This selectivity is primarily attributed to their specific targeting of the Mycobacterium tuberculosis MmpL3 transporter protein, which is essential for mycolic acid transport and cell wall formation in mycobacteria but is absent in mammalian cells. nih.govnih.gov Structure-activity relationship (SAR) studies have been instrumental in identifying the structural features that enhance this selectivity, minimizing host toxicity while maximizing antimycobacterial potency.
Structural Determinants of Target Selectivity (e.g., Mycobacteria vs. Mammalian Cells, Receptor Subtypes)
Research into the SAR of indole-2-carboxamides has revealed that modifications at several positions on the molecule can significantly influence its selectivity index (SI), which is the ratio of cytotoxicity (IC50) in a mammalian cell line to the minimum inhibitory concentration (MIC) against M. tuberculosis. A higher SI value indicates greater selectivity for the mycobacterial target.
Key structural determinants for target selectivity include:
Substitutions on the Indole Ring: The nature and position of substituents on the indole core play a crucial role in both antimycobacterial activity and cytotoxicity. For instance, the introduction of small, electron-withdrawing groups like fluoro or chloro at the 4- and 6-positions of the indole ring has been shown to improve metabolic stability and enhance activity against M. tuberculosis. nih.gov One highly selective compound, 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, demonstrated an excellent MIC of 0.012 μM against drug-sensitive M. tuberculosis and a selectivity index of over 16,000. nih.gov This highlights the positive impact of fluorine substitution on selectivity.
The Amide Linker: The carboxamide functional group is a crucial pharmacophoric feature. Its interaction with the MmpL3 target is vital for the compound's inhibitory action.
The N-Substituent on the Amide: The group attached to the amide nitrogen has a significant impact on the compound's potency and selectivity. Bulky, lipophilic aliphatic groups are generally favored for potent antimycobacterial activity. For example, attaching a cyclooctyl group to the amide nitrogen can result in high potency against a range of mycobacterial species. nih.gov While increasing lipophilicity often correlates with improved antimycobacterial potency, it can also affect solubility and other pharmacokinetic properties. nih.gov The challenge in drug design is to balance this lipophilicity to maintain high efficacy against mycobacteria without increasing toxicity to mammalian cells.
The selectivity of the indoleamide scaffold can be fine-tuned to target different cellular processes. For instance, certain modifications can shift the activity profile from antitubercular to anticancer. One study found that while some indoleamide analogues are potent against M. tuberculosis with minimal cytotoxicity to healthy Vero cells, other derivatives, which were inactive against mycobacteria, showed significant cytotoxic activity against pediatric brain tumor cell lines. rsc.org This underscores the versatility of the indole-2-carboxamide scaffold and the importance of specific structural features in determining target selectivity.
The following tables present data from various studies on indole-2-carboxamide analogues, illustrating the relationship between their chemical structure, antimycobacterial activity, and selectivity.
Table 1: SAR of Indole-2-Carboxamide Analogues and Their Selectivity
| Compound | Indole Ring Substitution | N-Amide Substituent | MIC against M. tuberculosis H37Rv (µM) | IC50 against Vero Cells (µM) | Selectivity Index (SI) |
| Analog 1 | Unsubstituted | Adamantyl | 0.93 | >200 | >215 |
| Analog 2 | 4,6-Difluoro | 2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl | 0.012 | >200 | ≥16000 |
| Analog 3 | Unspecified | Unspecified | 0.32 | 40.9 | 128 |
| Analog 4 | Unspecified | Unspecified | 0.62 | 39.9 | 64 |
Data compiled from multiple research sources. nih.govrsc.orgresearchgate.netresearchgate.net
Table 2: Impact of N-Amide Substituent on Pan-Mycobacterial Activity
| Compound | Indole Ring Substitution | N-Amide Substituent | MIC against M. tuberculosis (µg/mL) | MIC against M. abscessus (µg/mL) |
| Analog 5 | 4,6-Dimethyl | Cyclooctyl | 0.0078 | 0.1 |
| Analog 6 | 4,6-Dimethyl | Cycloheptyl | 0.0156 | 0.2 |
| Analog 7 | Unsubstituted | Cyclooctyl | 0.39 | >32 |
| Analog 8 | Unsubstituted | Cycloheptyl | >16 | >32 |
This table demonstrates how substitutions on both the indole ring and the N-amide position affect the spectrum of activity against different mycobacterial species. nih.gov
Investigation of Molecular Mechanisms of Action
Identification and Validation of Molecular Targets
Comprehensive searches of scientific databases and literature for studies on 1-(2-Ethoxybenzoyl)indoline-2-carboxamide yielded no specific information regarding its interaction with the following molecular targets.
Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibition
No specific research data was found detailing the inhibitory activity of this compound against the mycobacterial MmpL3 transporter. While other indole-2-carboxamide derivatives have been identified as MmpL3 inhibitors, this specific compound has not been documented in the available literature for this activity.
Host Factor Modulation of Cap-Dependent Translation
There is no available information or research to suggest that this compound modulates cap-dependent translation through interaction with host factors.
Specific Receptor Binding Profiles (e.g., NMDA, Cannabinoid, Dopamine (B1211576), Serotonin)
No studies were identified that profiled the binding affinity or modulatory activity of this compound at NMDA, cannabinoid, dopamine, or serotonin (B10506) receptors. Although the indole-2-carboxamide scaffold is known to be a basis for ligands of cannabinoid and NMDA receptors, the binding profile for this particular derivative is not documented.
Modulation of Protein-Protein Interactions (e.g., MDM2-p53)
There is no evidence in the available scientific literature to indicate that this compound modulates the MDM2-p53 protein-protein interaction.
Intracellular Signaling Pathway Modulation
No research findings were available to describe the effects of this compound on any intracellular signaling pathways.
Apoptotic Pathway Activation (e.g., Cytochrome C Overexpression)
A significant area of research for indole-2-carboxamide derivatives is their ability to induce programmed cell death, or apoptosis, in cancer cells. nih.gov This process is critical for eliminating damaged or malignant cells from the body. The activation of the apoptotic cascade is a key indicator of the potential anti-cancer activity of a compound.
One of the central mechanisms through which indole-2-carboxamides appear to exert their pro-apoptotic effects is through the intrinsic apoptotic pathway. nih.gov This pathway is heavily reliant on the mitochondria and involves the release of key signaling molecules, such as cytochrome C, into the cytoplasm. nih.gov The release of cytochrome C is a critical step that initiates a cascade of events leading to the activation of caspases, a family of protease enzymes that execute the process of apoptosis. nih.gov
Studies on certain indole-2-carboxamide derivatives have demonstrated a significant increase in the levels of cytochrome C in cancer cell lines. nih.gov This overexpression of cytochrome C is a strong indicator that these compounds can trigger the mitochondrial-dependent apoptotic pathway. nih.gov The subsequent activation of executioner caspases, such as caspase-3, leads to the cleavage of essential cellular proteins and ultimately, cell death. nih.gov
Table 1: Effect of Indole-2-Carboxamide Derivatives on Apoptotic Markers
| Compound Class | Apoptotic Marker | Observed Effect | Reference |
|---|---|---|---|
| Indole-2-carboxamides | Cytochrome C | Increased levels in cancer cell lines | nih.gov |
It is important to note that while these findings for related indole-2-carboxamides are promising, further research is required to determine if this compound specifically activates the apoptotic pathway through cytochrome C overexpression.
Mitigation of Oxidative Stress and Reactive Oxygen Species Production
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases, including neurodegenerative disorders and cancer. nih.gov ROS are highly reactive molecules that can damage DNA, proteins, and lipids, leading to cellular dysfunction. nih.gov
Indole-based compounds, the parent chemical scaffold of this compound, have been investigated for their antioxidant properties. nih.gov Many of these compounds have demonstrated the ability to scavenge free radicals and reduce the production of ROS, thereby mitigating oxidative stress. nih.govnih.gov
The proposed mechanism for the antioxidant activity of indole (B1671886) derivatives often involves the donation of a hydrogen atom from the indole ring to neutralize free radicals. This ability to act as a reducing agent helps to protect cells from oxidative damage. Research on various indole compounds has shown a significant reduction in ROS levels in cells subjected to oxidative stress. nih.gov While direct evidence for this compound is not yet available, its indole core suggests a potential for similar antioxidant activity.
Table 2: Antioxidant Activity of Indole-Based Compounds
| Compound Type | Assay | Result | Reference |
|---|---|---|---|
| Indole-based compounds | ROS Assay | Significant reduction in ROS production | nih.gov |
Amyloid Fibril Disaggregation Mechanisms
The aggregation of proteins into amyloid fibrils is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. mdpi.com These protein aggregates are toxic to neurons and contribute to the progression of these debilitating conditions. mdpi.com Therefore, compounds that can inhibit the formation of or disaggregate existing amyloid fibrils are of significant therapeutic interest.
Recent studies have explored the potential of certain indole-based compounds to interfere with the process of amyloid fibril formation. mdpi.com One study demonstrated that specific indole derivatives were capable of disaggregating pre-formed amyloid-β fibrils. mdpi.com The proposed mechanism for this activity involves the interaction of the indole compounds with the amyloid fibrils, leading to their destabilization and breakdown into smaller, non-toxic species. mdpi.com
A thioflavin T (ThT) assay, which measures the amount of amyloid fibrils, was used to evaluate the disaggregating effect of these compounds. mdpi.com The results showed a significant reduction in ThT fluorescence, indicating a direct disaggregating effect on the amyloid fibrils. mdpi.com This suggests that the indole scaffold may serve as a valuable template for the design of agents targeting amyloid aggregation.
Table 3: Amyloid Fibril Disaggregation by Indole-Based Compounds
| Compound Class | Assay | Finding | Reference |
|---|
While these findings are encouraging, it is crucial to conduct specific studies on this compound to ascertain its potential role in amyloid fibril disaggregation.
Computational Chemistry Approaches in Indoline 2 Carboxamide Research
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as an indoline-2-carboxamide derivative, and its biological target, typically a protein or enzyme.
Research on various indole-2-carboxamide derivatives has employed molecular docking to elucidate their binding modes and rationalize their biological activities. For instance, docking studies on novel indole-2-carboxamide derivatives have revealed potential binding interactions with targets like human liver glycogen (B147801) phosphorylase a (HLGPa), an enzyme involved in glucose homeostasis. nih.govnih.gov These studies demonstrate how the carboxamide moiety can form crucial hydrogen bonds with amino acid residues within the active site of the target protein. nih.govnih.gov
Similarly, docking has been used to predict the binding of indole (B1671886) derivatives to a range of other targets, including:
Antimicrobial Targets: Identifying binding modes in microbial proteins to explain the antimicrobial activity of newly synthesized glyoxylamides derived from indole-2-carboxamides. nih.gov
Anticancer Targets: Investigating interactions with proteins like Bcl-2, Glycogen Synthase Kinase-3β (GSK-3β), and various kinases to guide the design of potent anticancer agents. mdpi.comsciencescholar.us
Viral Proteases: Modeling interactions with viral enzymes, such as SARS-CoV 3CLpro, to develop antiviral compounds. nih.gov
These studies collectively show that the indoline-2-carboxamide scaffold can be effectively modeled to predict interactions, guiding the optimization of substituents to enhance binding affinity and selectivity for a desired biological target. nih.govmdpi.com
Density Functional Theory (DFT) Calculations for Conformer Analysis and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict a variety of molecular properties, including conformational stability, electronic charge distribution, and heats of formation.
For indole and indoline (B122111) derivatives, DFT calculations provide fundamental insights into their structural and electronic characteristics. Studies have utilized DFT to:
Calculate Heats of Formation: By designing isodesmic reactions, the heats of formation for various indole derivatives have been calculated using the B3LYP functional with 6-31G basis sets, offering a measure of their thermodynamic stability.
Analyze Molecular Geometry: DFT is used to optimize the molecular geometry, predicting bond lengths and angles. These theoretical values can then be compared with experimental data from techniques like X-ray diffraction to validate the computational model.
Investigate Electronic Properties: The method allows for the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.
Model Solvent Effects: DFT calculations can be combined with models like the self-consistent reaction field (SCRF) to evaluate how different solvent environments impact the structure, stability, and electronic properties of these compounds. nih.gov
While specific DFT studies on 1-(2-Ethoxybenzoyl)indoline-2-carboxamide are not extensively documented, the application of these methods to the core indoline and indole structures provides a solid foundation for predicting its behavior and properties. mdpi.com
In Silico Assessment of Druglike Properties (e.g., Blood-Brain Barrier Penetration)
The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. In silico tools are frequently used in the early stages to predict these properties, helping to identify candidates with favorable pharmacokinetic profiles and minimize late-stage failures.
For indoline-2-carboxamide derivatives, particularly those designed to act on the central nervous system (CNS), predicting blood-brain barrier (BBB) permeability is of paramount importance. A series of novel indoline-2-carboxamides were identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis (sleeping sickness), a disease that affects the CNS in its advanced stages. acs.org Computational tools were used to predict that these compounds possessed properties consistent with CNS penetration. nih.gov
In silico ADMET prediction for related indole derivatives has been performed using various online tools like SwissADME and PreADMET. sciencescholar.usresearchgate.net These platforms can predict a range of properties, including:
Lipophilicity (LogP): A key factor influencing membrane permeability.
Aqueous Solubility: Affects absorption and formulation.
Gastrointestinal Absorption: Predicts how well a compound is absorbed from the gut.
Blood-Brain Barrier Permeation: Indicates the potential for CNS activity.
Cytochrome P450 Inhibition: Predicts potential drug-drug interactions.
Toxicity: Flags potential carcinogenic or other toxic effects.
These predictive models help researchers prioritize which compounds to synthesize and test, focusing on those with the most promising drug-like characteristics. benthamdirect.com
Quantitative Structure-Activity Relationship (QSAR) Modeling and Parameterization
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By identifying the key physicochemical properties (descriptors) that influence activity, QSAR provides a framework for designing more potent molecules.
The indole-2-carboxamide scaffold has been the subject of several QSAR studies aimed at optimizing its activity against various biological targets. For example, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for indole-2-carboxamide derivatives targeting HLGPa. nih.gov These models provided insights into the structural requirements for potent inhibition and showed good predictive power for new analogues. nih.gov
Key findings from QSAR studies on indole-2-carboxamides and related structures include:
Identification of Key Descriptors: QSAR models have revealed that factors such as electrostatic potential charges at specific atoms and the presence of electron-withdrawing or electron-releasing groups can significantly impact biological activity. ijpar.comresearchgate.net
Predictive Model Development: Robust QSAR models have been built using techniques like Multiple Linear Regression (MLR) and Factor Analysis-based MLR (FA-MLR) to predict the antiobesity activity of indole-2-carboxamide antagonists of the CB1 receptor. researchgate.net
Guidance for Synthesis: The structure-activity relationships derived from these models offer clear guidelines for the rational design and synthesis of new, more active compounds, saving time and resources. nih.govijpar.com
These modeling efforts underscore the utility of QSAR in systematically exploring the chemical space around the indoline-2-carboxamide core to enhance therapeutic potential. nih.gov
Prediction of Metabolic Fate (e.g., Cytochrome P450 Metabolism Prediction)
Understanding the metabolic fate of a drug candidate is crucial for predicting its efficacy, safety, and potential for drug-drug interactions. The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of drugs.
The indoline core is known to be metabolized by CYP enzymes. A primary metabolic pathway is the "aromatization" of the indoline ring to an indole ring through a novel dehydrogenation process. researchgate.netnih.gov This transformation can have significant pharmacological consequences, as the resulting indole metabolite may possess different biological activity or could be further metabolized into reactive intermediates. nih.govnih.gov
In vitro studies with human liver microsomes and specific recombinant CYP enzymes have identified CYP3A4 as the primary enzyme responsible for the dehydrogenation of the indoline scaffold. nih.govresearchgate.net Other isoforms like CYP2C19 and CYP2C8 also contribute, but to a lesser extent. nih.gov
Computational tools are also used to predict metabolic "hot spots" on a molecule. For example, in silico P450 metabolism predictors were used to analyze indoline-2-carboxamide derivatives, suggesting potential sites of metabolism that could be blocked to improve metabolic stability. nih.gov This predictive approach allows medicinal chemists to proactively modify a compound's structure to enhance its pharmacokinetic profile.
Transcriptomic Analysis for Compound-Induced Gene Expression Profiling
Transcriptomics is the study of the complete set of RNA transcripts produced by the genome under specific circumstances. Analyzing the transcriptome after treating cells or tissues with a compound can reveal the molecular pathways and biological processes affected by that compound, providing deep insights into its mechanism of action.
Challenges and Future Directions in Indoline 2 Carboxamide Research
Addressing Pharmacokinetic Limitations in Pre-clinical Development
A primary obstacle in the advancement of indoline-2-carboxamide derivatives is overcoming unfavorable pharmacokinetic profiles. Key limitations frequently encountered include poor metabolic stability, low aqueous solubility, and consequently, inadequate plasma exposure.
Metabolic Stability: Research on various indole (B1671886) and indoline-2-carboxamides has shown that these compounds can be susceptible to rapid metabolism, primarily by liver enzymes. For instance, initial hits in antitubercular drug discovery programs exhibited high clearance in mouse liver microsomes. nih.gov Similarly, studies on analogues aimed at treating Human African Trypanosomiasis (HAT) revealed that metabolic instability was a significant hurdle, often necessitating co-administration with CYP inhibitors to achieve therapeutic plasma concentrations in animal models. nih.govresearchgate.net The benzoyl moiety, such as the 2-ethoxybenzoyl group in the title compound, can be a site for metabolic modification, including hydroxylation or O-dealkylation, which can lead to rapid clearance and reduced bioavailability. nih.gov
Aqueous Solubility: Low aqueous solubility is another common challenge for this class of compounds, which often possess a planar, lipophilic structure. nih.govacs.org This characteristic can limit oral absorption and formulation options. Structure-activity relationship (SAR) studies have often found a frustrating correlation where modifications that increase potency, such as adding lipophilic groups, simultaneously decrease solubility. nih.govnih.gov For example, attaching alkyl groups to the core scaffold of some indole-2-carboxamides improved anti-mycobacterial activity but negatively impacted their solubility. nih.gov
Plasma Exposure: The combination of metabolic instability and poor solubility frequently results in low and variable plasma exposure following oral administration. acs.org Preclinical studies on anti-trypanosomal indoline-2-carboxamides found that despite potent in vitro activity, achieving free plasma concentrations above the effective dose was a major challenge, hindering the transition to efficacy studies. nih.govresearchgate.net
| Compound Class | Observed Limitation | Impact on Development | Reference |
|---|---|---|---|
| Antitubercular Indole-2-carboxamides | High mouse liver microsomal clearance, low aqueous solubility | Difficult to mitigate solubility issues as lipophilicity correlated with potency. | nih.gov |
| Anti-trypanosomal Indoline-2-carboxamides | High hepatic microsomal turnover, poor plasma exposure | Required co-dosing with CYP inhibitors in preclinical models. | nih.govresearchgate.net |
| Anti-T. cruzi Indole-2-carboxamides | Poor solubility and metabolic stability | Hampered progression to in vivo studies; improvements in one area often worsened the other. | acs.orgnih.gov |
Strategies for Overcoming Efficacy Barriers in Advanced Pre-clinical Models
Translating potent in vitro activity into in vivo efficacy is a critical step where many promising compounds falter. For the indoline-2-carboxamide class, efficacy in advanced preclinical models has been hindered by the aforementioned pharmacokinetic issues and, in some cases, tolerability.
In the development of brain-penetrant inhibitors for stage 2 HAT, indoline-2-carboxamide derivatives demonstrated full cures in stage 1 mouse models but only partial cures in the more advanced stage 2 models. nih.govresearchgate.net The primary barrier was a lack of tolerability at the higher or more sustained exposures required to clear the central nervous system (CNS) infection, which prevented the delivery of a fully curative regimen. nih.govresearchgate.net
Similarly, in proof-of-concept studies for Chagas disease, indole-2-carboxamide candidates showed some antiparasitic activity in both acute and chronic mouse models. acs.org However, the optimization efforts were ultimately halted due to the inability to concurrently improve potency and drug metabolism and pharmacokinetic (DMPK) properties, making it unlikely to achieve the sustained exposure needed for complete parasite eradication. acs.orgnih.gov
Future strategies to overcome these barriers for compounds like 1-(2-Ethoxybenzoyl)indoline-2-carboxamide must focus on creating a wider therapeutic window. This involves not only enhancing on-target activity but also rigorously improving the DMPK profile to ensure that a curative dose can be safely administered and maintained in advanced disease models.
Rational Design Strategies for Enhanced Potency, Selectivity, and Reduced Metabolic Vulnerability
Rational design, guided by SAR studies, is crucial for refining the indoline-2-carboxamide scaffold. For this compound, this involves strategically modifying the indoline (B122111) core, the carboxamide linker, and the N-benzoyl substituent.
Enhanced Potency and Selectivity: SAR studies have provided valuable insights. For instance, in anti-trypanosomal agents, it was found that the (R)-enantiomer was significantly more potent than the (S)-isomer, highlighting the importance of stereochemistry for target engagement. nih.gov Substitutions on the indole ring, such as chloro or fluoro groups at the 4- and 6-positions, have been shown to improve metabolic stability while maintaining or enhancing potency against Mycobacterium tuberculosis. nih.gov The nature of the amide substituent is also critical; small alkyl groups like methyl or ethyl were often preferred, while larger groups could lead to a dramatic loss of potency. nih.govacs.org
Reduced Metabolic Vulnerability: A key strategy to improve metabolic stability is to identify and block "metabolic hot spots." In many heterocyclic compounds, unsubstituted aromatic rings are susceptible to oxidation. nih.gov For the benzoyl indole class, strategies to enhance metabolic stability have included replacing vulnerable hydrogens with fluorine atoms or incorporating nitrogen atoms into the aromatic rings (a "scaffold-hopping" approach) to modulate electronic properties and block sites of metabolism. nih.govacs.orgnih.gov For this compound, this could involve fluorination of the ethoxybenzoyl ring or the indoline core to reduce susceptibility to oxidative metabolism. acs.org
| Design Strategy | Objective | Example from Analogue Studies | Reference |
|---|---|---|---|
| Stereochemical Control | Enhance Potency | (R)-isomer of an anti-trypanosomal indoline-2-carboxamide was ~1400-fold more potent than the (S)-isomer. | nih.gov |
| Ring Substitution | Improve Metabolic Stability | Fluoro or chloro substitutions at the 4- and 6-positions of the indole ring improved stability in antitubercular agents. | nih.gov |
| Scaffold Hopping | Reduce Metabolic Liability | Replacing a metabolically labile phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) ring increased metabolic half-life in other compound series. | nih.gov |
| Amide Modification | Optimize Potency | Small N-alkyl groups on the carboxamide were crucial for anti-trypanosomal activity; larger groups were not tolerated. | nih.gov |
Exploration of Novel Therapeutic Indications and Multi-Targeting Approaches
The versatility of the indole and indoline-2-carboxamide scaffold suggests that its therapeutic potential extends beyond a single disease area. researchgate.net Analogues have been investigated as antitubercular agents, nih.govelsevier.com anticancer therapeutics, nih.gov antivirals, asm.orgnih.gov and modulators of the transient receptor potential vanilloid-1 (TRPV1) channel for pain and inflammation. mdpi.comnih.gov
This chemical diversity opens up future avenues for this compound. A key future direction is the systematic screening of this compound and its derivatives against a broad panel of biological targets. Such efforts could uncover entirely new therapeutic applications.
Furthermore, the concept of multi-targeting or polypharmacology is gaining traction. A single molecule designed to interact with multiple, disease-relevant targets could offer enhanced efficacy or overcome resistance mechanisms. Given that indole-2-carboxamides have shown activity against diverse targets like the mycobacterial MmpL3 transporter and human cannabinoid receptors, it is conceivable that derivatives could be designed as multi-target agents for complex diseases like cancer or neuroinflammation. nih.govnih.gov
Development of Advanced Synthetic Methodologies for Complex Analogues
The synthesis of first-generation indoline-2-carboxamides typically relies on standard amide coupling reactions between an indoline-2-carboxylic acid core and an appropriate amine, following N-acylation. nih.govacs.org Common coupling agents include TBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) or EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) with HOBt (hydroxybenzotriazole). nih.govnih.gov
However, as drug discovery programs demand more complex and structurally diverse analogues to fine-tune properties, more advanced synthetic methodologies are required. Future research will likely focus on:
Efficient construction of substituted indoline cores: Developing novel cyclization reactions to create indoline rings with diverse and precisely placed substituents. acs.org
Late-stage functionalization: Methods that allow for the modification of the core scaffold at a late stage in the synthesis are highly valuable for rapidly generating diverse libraries of compounds for SAR studies.
Asymmetric synthesis: Given the demonstrated importance of stereochemistry, robust methods for the enantioselective synthesis of the indoline-2-carboxamide core are essential. nih.gov
The indole-2-carboxamide framework has been described as a versatile synthetic handle for building complex, polycyclic indole structures through various intramolecular and intermolecular cyclization reactions, highlighting the synthetic potential of this scaffold. rsc.org
Integration of Systems Biology and Multi-Omics Data in Drug Discovery Pipelines
Modern drug discovery is increasingly moving away from a single-target, single-molecule approach towards a more holistic systems biology perspective. nih.govmdpi.come-enm.org The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) offers a powerful toolkit to accelerate the development of compounds like this compound. maastrichtuniversity.nl
Future drug discovery pipelines for this compound class could integrate multi-omics in several ways:
Target Deconvolution: For compounds identified through phenotypic screening, multi-omics can help identify the molecular target(s) and mechanism of action by analyzing global changes in gene expression, protein levels, and metabolite concentrations in response to the compound.
Biomarker Discovery: Omics data can help identify biomarkers that predict which patient populations are most likely to respond to a drug, paving the way for personalized medicine.
Understanding Toxicity and Resistance: By analyzing cellular responses at a systems level, researchers can better predict potential toxicity and understand the mechanisms by which resistance might develop, allowing for the proactive design of more durable therapies. e-enm.org
By combining empirical screening and rational design with the deep biological insights provided by systems biology, the journey of this compound and its analogues from promising scaffolds to effective therapeutics can be made more efficient and successful. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 1-(2-Ethoxybenzoyl)indoline-2-carboxamide, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via coupling reactions using indoline-2-carboxylic acid derivatives. For example, ethyl indole-2-carboxylate (as in ) can react with 2-ethoxybenzoyl chloride under basic conditions (e.g., NaOEt/DMF) to form the carboxamide. Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Monitoring reaction progress with TLC and optimizing stoichiometry (1:1.2 molar ratio of acid to amine) improves yield .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR confirm structural integrity, with characteristic peaks for the ethoxy group (δ ~1.3 ppm for CH, δ ~4.1 ppm for OCH) and indoline protons (δ ~3.5–4.0 ppm for CH) .
- HPLC : Purity assessment (>98%) using a C18 column and UV detection at 254 nm.
- Elemental Analysis : Validate empirical formula (CHNO) with <0.3% deviation .
Q. How can researchers screen the compound for preliminary biological activity?
- Methodological Answer : Use cell-based assays (e.g., MTT assay for cytotoxicity) and enzyme inhibition studies (e.g., kinase or protease targets). For example, highlights indole carboxamides tested in hyperlipidemic rat models, suggesting protocols for in vivo efficacy evaluation. Dose-response curves (0.1–100 µM) and IC calculations are standard .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Methodological Answer : Systematically modify substituents (e.g., ethoxy group, indoline core) and evaluate changes in activity. For example:
- Replace the ethoxy group with methoxy or halogens to assess solubility and target binding.
- Introduce photoactivatable groups (e.g., benzophenone) for target identification, as in .
- Use computational docking (e.g., AutoDock Vina) to predict binding affinities to biological targets like GPCRs or enzymes .
Q. What strategies resolve contradictions in biological data (e.g., divergent IC values across studies)?
- Methodological Answer :
- Standardize Assays : Control variables (e.g., cell line passage number, serum concentration) to reduce variability.
- Orthogonal Validation : Confirm activity with alternative assays (e.g., SPR for binding affinity vs. functional assays).
- Meta-Analysis : Apply statistical frameworks (e.g., fixed-effects models) to reconcile conflicting results, guided by theoretical hypotheses (see on research problem alignment) .
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Methodological Answer :
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink with target proteins, followed by LC-MS/MS identification (as in ).
- Knockdown/CRISPR : Validate target relevance by silencing candidate genes in cellular models.
- Metabolomic Profiling : Use LC-HRMS to track metabolic perturbations (e.g., lipid pathways in hyperlipidemia models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
